SBC040
Description
Conceptual Framework of Small Molecule Modulators in Chemical Biology Research
Small molecule modulators are organic compounds, typically with a molecular weight below 900 Daltons, that can interact with biological macromolecules, such as proteins, to alter their function. cbcs.se In chemical biology, these molecules serve as probes to systematically explore complex biological systems and pathways. broadinstitute.org Unlike genetic approaches that modify gene expression, small molecules can offer rapid, reversible, and dose-dependent control over protein activity, making them powerful instruments for dissecting cellular mechanisms and validating therapeutic targets. broadinstitute.orgnih.gov
The conceptual framework of small molecule modulators involves several key aspects:
Perturbation of Function: They can either inhibit or activate the function of a target protein, providing insights into its role in a biological pathway. broadinstitute.org
Target Identification: Small molecules identified through phenotypic screens can be used to uncover previously unknown protein targets, bridging chemical structures with biological outcomes. broadinstitute.org
Chemical Space Exploration: Researchers aim to synthesize and screen diverse collections of small molecules to explore "chemical space" – the vast theoretical landscape of all possible chemical compounds – and identify novel structures with desired biological activities. cbcs.secornell.edu
Pharmacological Tools: Beyond their potential as drug leads, small molecule modulators are invaluable as pharmacological tools for in vitro and in vivo studies, allowing for the dissection of complex biological phenomena. nih.gov
Historical Context of SBC040 Identification as a Research Compound
This compound was identified through a targeted screening campaign focused on the F508del CFTR mutant, a common mutation in cystic fibrosis. researchgate.netresearchgate.net This screening effort aimed to discover novel compounds capable of enhancing CFTR channel activity. This compound, alongside SBC219, emerged as an efficient cAMP-independent potentiator, demonstrating activity at low concentrations of forskolin (B1673556) with an EC50 value approaching 1 µM. researchgate.netresearchgate.net
Initial molecular dynamics simulations played a crucial role in understanding this compound's mechanism of action. These simulations suggested that this compound binds to sites near the ATP-binding domains of CFTR, distinct from the binding sites proposed for other known CFTR potentiators like ivacaftor (B1684365) (VX-770). researchgate.netresearchgate.net This distinction was significant, as it indicated that this compound represents a new family of CFTR potentiators, offering a novel mechanism for channel modulation. The identification of such compounds is critical for developing combination therapies that target different aspects of protein dysfunction. researchgate.net
Overview of Key Research Disciplines Investigating this compound
The unique properties of this compound have led to its investigation across several key research disciplines:
Cystic Fibrosis (CF) Research: The primary focus of this compound research lies in its potential to modulate CFTR function. Studies have demonstrated its ability to potentiate various CFTR mutants, particularly those classified as classes II and III. researchgate.netresearchgate.net Notably, this compound exhibits a significant synergistic effect when combined with ivacaftor (VX-770) on certain CFTR mutants, such as T463I. researchgate.netresearchgate.net This synergistic activity highlights its importance in developing more effective combinatorial therapies for CF patients.
Table 1: Potentiation of CFTR Mutants by this compound
| CFTR Mutant Class | Observed Potentiation | Synergistic Effect with Ivacaftor (VX-770) | Reference |
| Class II | Yes | Yes (e.g., T463I) | researchgate.netresearchgate.net |
| Class III | Yes | Yes (e.g., T463I) | researchgate.netresearchgate.net |
Progressive Familial Intrahepatic Cholestasis (PFIC) Research: Beyond CFTR, this compound has shown promise in the context of progressive familial intrahepatic cholestasis (PFIC). Research indicates that this compound can rescue the dysfunctional bile salt export pump (BSEP), a protein whose mutations lead to PFIC. tandfonline.comtandfonline.commdpi.com Specifically, this compound has been shown to improve bile acid transport activity in HepG2 cells expressing BSEP A257V, T463I, and G562D missense mutants. tandfonline.commdpi.com This suggests a broader role for this compound as a protein potentiator, extending its relevance to other transporter-related disorders.
Table 2: Rescue of BSEP Variants by this compound
| BSEP Variant | Effect on Bile Acid Transport Activity | Synergistic Effect with Ivacaftor (VX-770) | Reference |
| A257V | Increased | Observed | tandfonline.commdpi.com |
| T463I | Increased | Significant synergistic effect | tandfonline.commdpi.com |
| G562D | Increased (to a lesser extent) | Observed | tandfonline.commdpi.com |
Chemical Biology and Medicinal Chemistry: The identification and characterization of this compound contribute to the fundamental understanding of small molecule-protein interactions and the principles of rational drug design. Its distinct binding mechanism and synergistic effects with existing modulators provide valuable insights for future compound development in medicinal chemistry. researchgate.netresearchgate.netnih.gov The exploration of this compound's activity across different protein targets (CFTR and BSEP) also exemplifies the potential for repurposing or identifying new applications for small molecules within chemical biology.
Properties
Molecular Formula |
C12H9ClN6O |
|---|---|
Molecular Weight |
288.695 |
IUPAC Name |
4-(6-Amino-2-chloro-9H-purin-9-yl)benzamide |
InChI |
InChI=1S/C12H9ClN6O/c13-12-17-9(14)8-11(18-12)19(5-16-8)7-3-1-6(2-4-7)10(15)20/h1-5H,(H2,15,20)(H2,14,17,18) |
InChI Key |
NSIGQAXQCUFILR-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=C(N2C=NC3=C(N)N=C(Cl)N=C23)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SBC040; SBC-040; SBC 040 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Sbc040
Elucidation of SBC040's Modulatory Mechanisms at the Molecular Level
This compound functions as an efficient cAMP-independent potentiator of the CFTR protein. Its activity is observed at low concentrations of forskolin (B1673556), demonstrating an EC50 value in the micromolar range, specifically around 1 µM researchgate.net. A notable characteristic of this compound is its synergistic effect when combined with ivacaftor (B1684365) (VX-770), another CFTR potentiator, on various CFTR mutants, including those classified under classes II and III researchgate.net.
Molecular dynamics simulations have provided insights into the potential binding sites of this compound. These simulations suggest that this compound binds in the vicinity of ATP-binding sites on the CFTR protein. Importantly, these binding sites appear to be distinct from those occupied by VX-770, indicating that this compound belongs to a new family of CFTR potentiators researchgate.net. This distinct binding mode is hypothesized to facilitate an allosteric switching mechanism, leading to an intermediate active conformation of the CFTR channel that is more responsive to the presence of a second modulator, thereby explaining the observed synergistic effects researchgate.net. The potentiation of CFTR by compounds like this compound can occur at the Nucleotide-Binding Domains (NBDs), optimizing their association and interaction with Intracellular Loops (ICLs), and at the Membrane-Spanning Domains (MSDs), which shifts the equilibrium towards an open channel conformation researchgate.net.
Beyond CFTR, this compound, along with SBC219, has also been shown to increase the bile acid transport function of specific missense variants of the ATP-binding cassette sub-family B member 11 (ABCB11) protein, also known as the Bile Salt Export Pump (BSEP). These variants include A257V, T463I, and to a lesser extent, G562D. Similar to its effect on CFTR, a synergistic effect was observed when ivacaftor was combined with this compound or SBC219 for BSEP potentiation tandfonline.commdpi.comresearchgate.net.
Cellular Pathway Perturbations Induced by this compound
The primary cellular pathway perturbed by this compound is the ion transport pathway mediated by CFTR. By potentiating CFTR, this compound directly enhances the conductance of chloride and bicarbonate ions across epithelial cell membranes researchgate.net. This action is critical for regulating fluid flow within cells and maintaining the proper composition of various bodily secretions, including sweat, digestive fluids, and mucus, which are severely affected in cystic fibrosis due to CFTR dysfunction wikipedia.org.
Furthermore, this compound's influence extends to the bile acid secretion pathway in hepatocytes through its potentiation of ABCB11 (BSEP). Mutations in ABCB11 can lead to impaired bile acid transport, resulting in their accumulation within hepatocytes and subsequent liver injury, as seen in progressive familial intrahepatic cholestasis (PFIC) tandfonline.commdpi.com. By improving the function of dysfunctional ABCB11 variants, this compound perturbs this pathway towards a more physiological state, facilitating normal bile flow and preventing the detrimental accumulation of bile acids tandfonline.commdpi.comresearchgate.net.
The modulation of these ion channels and transporters by this compound represents a targeted perturbation of specific cellular pathways. Such interventions can lead to broader cellular responses, as dysregulation of ion channels and transporters is implicated in various cellular processes, including proliferation, cell migration, cell survival, and programmed cell death nih.gov.
Kinetic and Dynamic Aspects of this compound-Mediated Biological Processes
The kinetic profile of this compound's interaction with CFTR is characterized by its efficacy at low micromolar concentrations. As a CFTR potentiator, this compound exhibits an EC50 of approximately 1 µM in the presence of low forskolin concentrations, indicating its potency in activating the channel researchgate.net.
The dynamic aspects of this compound's action are further illuminated by molecular dynamics simulations. These computational studies are instrumental in predicting how this compound interacts with its target proteins at an atomic level, suggesting conformational changes and allosteric modulations that lead to increased channel open probability researchgate.net. The observed synergistic effects with other modulators like ivacaftor highlight a complex dynamic interplay where the binding of one drug molecule may induce allosteric shifts that optimize the response to a second drug, rather than merely additive effects researchgate.netmdpi.com. This suggests that this compound's efficacy is not solely dependent on its direct interaction but also on its ability to dynamically influence the protein's conformation to enhance the activity of other co-administered compounds.
Table 1: Key Kinetic Parameters of this compound
| Parameter | Value | Target | Context | Reference |
| EC50 | ~1 µM | CFTR | Potentiation with low forskolin concentration | researchgate.net |
Investigation of this compound's Influence on Cellular Homeostasis
This compound's primary influence on cellular homeostasis stems from its ability to restore the function of key ion channels and transporters. In the context of cystic fibrosis, the potentiation of CFTR by this compound directly contributes to the re-establishment of chloride and bicarbonate ion balance across epithelial cell membranes. This, in turn, normalizes fluid transport, which is crucial for maintaining the hydration of mucus and other secretions, thus restoring cellular fluid homeostasis in affected tissues researchgate.netwikipedia.org.
Compound Names and PubChem CIDs
Interactions of Sbc040 with Atp Binding Cassette Abc Transporters
SBC040 as a Potentiator of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function
This compound functions as a potentiator of CFTR, an anion channel crucial for maintaining proper mucosal hydration in various organs. researchgate.netnanion.de Its mechanism involves interacting with CFTR at distinct binding sites, potentially near ATP-binding sites, which differentiates its action from other potentiators like ivacaftor (B1684365). researchgate.netresearchgate.net
In Vitro Functional Rescue of Wild-Type CFTR by this compound
This compound has been observed to potentiate the activity of wild-type CFTR in vitro. This potentiation is phosphorylation-dependent and has been demonstrated in epithelial cells. researchgate.net Studies indicate that this compound can activate wild-type CFTR even in the absence of a strong cAMP agonist, suggesting a unique mechanism of action. researchgate.netnanion.de
This compound-Mediated Potentiation of CFTR Missense Variants (e.g., F508del, G551D, G970R, G1349D)
This compound exhibits potentiating activity on several class II and III CFTR variants, including those sensitive to ivacaftor. researchgate.netresearchgate.net For instance, this compound has been shown to potentiate F508del-CFTR, a common mutation affecting protein folding, trafficking, and gating. nanion.deresearchgate.net It also demonstrates efficacy in restoring the function of gating mutants like G551D, G970R, and G1349D, which severely impair channel gating. researchgate.netnanion.deresearchgate.net
Table 1: Potentiation of CFTR Missense Variants by this compound
| CFTR Variant | Observed Effect of this compound | Key Research Finding | Source |
| F508del | Potentiation of chloride channel activity. | This compound showed potentiating activity on F508del-CFTR. researchgate.netnanion.de | researchgate.net, nanion.de |
| G551D | Potentiation of chloride channel activity. | This compound was shown to rescue the functional defect of G551D-CFTR. nih.govresearchgate.net | researchgate.net, nih.gov |
| G970R | Potentiation of channel activity. | This compound was instrumental in enhancing the activity of G970R-CFTR. nanion.deresearchgate.net | nanion.de, researchgate.net |
| G1349D | Potentiation of channel activity. | This compound was instrumental in enhancing the activity of G1349D-CFTR. nanion.deresearchgate.net | nanion.de, researchgate.net |
Synergistic Effects of this compound with Established CFTR Potentiators (e.g., Ivacaftor)
This compound demonstrates synergistic effects when combined with established CFTR potentiators such as ivacaftor (VX-770). nih.govresearchgate.netnanion.de This synergy suggests that this compound acts at different binding sites on the CFTR protein compared to ivacaftor, allowing for an additive or enhanced therapeutic outcome. nih.govresearchgate.netresearchgate.net This combinatorial approach is considered important for achieving higher clinical benefit in patients with cystic fibrosis. researchgate.netnanion.deresearchgate.net
Electrophysiological Characterization of this compound's Impact on CFTR Activity
Electrophysiological methods, including automated patch-clamp techniques, have been instrumental in characterizing this compound's impact on CFTR activity. nanion.de These studies confirm that this compound, along with SBC219, are efficient cAMP-independent potentiators that act at low concentrations of forskolin (B1673556) with EC50 values close to 1 µM. researchgate.netresearchgate.net Electrophysiological studies have allowed for the identification of key residues governing interactions with novel potentiators and have demonstrated their ability to potentiate chloride channel activity. researchgate.net
This compound's Influence on Bile Salt Export Pump (BSEP/ABCB11) Activity
Beyond its effects on CFTR, this compound has also been investigated for its influence on the Bile Salt Export Pump (BSEP), also known as ABCB11. ABCB11 is responsible for biliary bile acid secretion and mutations in its gene can lead to rare liver diseases. nih.gov
Restoration of Bile Acid Transport Function of ABCB11 Missense Variants by this compound (e.g., A257V, T463I, G562D) in Cell Models
This compound has shown the ability to restore the bile acid transport function of specific ABCB11 missense variants in cell models. nih.govtandfonline.com These variants, including A257V, T463I, and G562D, are associated with defective bile acid transport function despite being correctly targeted to the canalicular membrane. nih.govresearchgate.net this compound, along with other CFTR potentiators, has been shown to increase the bile acid transport of these variants. nih.govtandfonline.com Notably, this compound appears to restore the transport activity of these ABCB11 variants to a greater extent than SBC219. nih.gov A synergistic effect was also observed when ivacaftor was combined with this compound for the T463I ABCB11 variant. nih.govtandfonline.com
Table 2: Restoration of ABCB11 Missense Variants by this compound in Cell Models
| ABCB11 Variant | Observed Effect of this compound | Key Research Finding | Source |
| A257V | Increased bile acid transport activity. | This compound increased bile acid transport of A257V variant. nih.govtandfonline.com | nih.gov, tandfonline.com |
| T463I | Increased bile acid transport activity. | This compound increased bile acid transport of T463I variant. nih.govtandfonline.com | nih.gov, tandfonline.com |
| G562D | Increased bile acid transport activity. | This compound increased bile acid transport of G562D variant, though to a lesser extent than A257V and T463I. nih.govtandfonline.com | nih.gov, tandfonline.com |
Synergism between this compound and Other Potentiators in ABCB11 Modulation
Investigations have revealed a notable synergistic effect when this compound is combined with other potentiators, such as ivacaftor (VX-770), in modulating the activity of ABCB11. This synergism has been observed in the context of restoring bile acid transport function in specific ABCB11 missense variants, including A257V, T463I, and G562D tandfonline.combioregistry.ionih.govnih.gov. The combination of ivacaftor with this compound or SBC219 significantly increased the bile acid transport of the T463I variant, and to a lesser extent, the G562D variant tandfonline.comnih.gov. This additive or synergistic effect suggests that SBC compounds, including this compound, may interact with different binding sites on the transporter compared to ivacaftor, leading to enhanced functional restoration nih.gov.
This compound and SBC219 have been identified as efficient cAMP-independent potentiators. Their ability to act synergistically with ivacaftor extends beyond ABCB11, as similar effects have been observed on several Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) mutants (classes II and III), indicating a broader mechanism of action for these compounds.
The following table summarizes the observed potentiation effects of this compound and its synergism with ivacaftor on key ABCB11 variants:
| ABCB11 Variant | Potentiator(s) | Observed Effect on Bile Acid Transport | Synergistic Effect with Ivacaftor |
| A257V | This compound, Ivacaftor, GLP1837, SBC219 | Increased tandfonline.comnih.gov | Not explicitly detailed for synergism nih.gov |
| T463I | This compound, Ivacaftor, GLP1837, SBC219 | Increased tandfonline.comnih.gov | Significant tandfonline.comnih.gov |
| G562D | This compound, Ivacaftor, GLP1837, SBC219 | Increased (to a lesser extent) tandfonline.comnih.gov | Slight trend toward more transport activity nih.gov |
Localization and Expression Studies of ABCB11 Variants in the Presence of this compound
Localization and expression studies of ABCB11 variants have been crucial in understanding the mechanism by which this compound exerts its potentiating effects. In these studies, disease-causing variations of ABCB11, specifically A257V, T463I, and G562D, identified in patients with progressive familial intrahepatic cholestasis type 2 (PFIC2), were reproduced in plasmids encoding an Abcb11-green fluorescent protein (GFP) tandfonline.comnih.gov.
Following transfection into HepG2 cells and Madin-Darby canine kidney (MDCK) clones coexpressing Abcb11 and the sodium taurocholate cotransporting polypeptide (Ntcp/Slc10A1), the expression and localization of these variants were meticulously examined tandfonline.comnih.gov. Despite exhibiting defective function in bile acid transport, three-dimensional structure analysis predicted, and experimental results confirmed, that these ABCB11 variants were correctly expressed and localized at the canalicular membrane of hepatocytes tandfonline.comnih.gov. This finding is significant as it indicates that the primary defect in these variants is functional rather than an issue with protein trafficking or membrane insertion.
In the presence of this compound, along with other potentiators such as ivacaftor, GLP1837, and SBC219, an increase in the bile acid transport activity of the A257V and T463I variants was observed, and to a lesser extent, for the G562D variant tandfonline.comnih.gov. Notably, this compound appeared to restore the transport activity of all three ABCB11 variants to a greater extent than SBC219 nih.gov. These studies provide evidence that this compound can functionally rescue certain ABCB11 missense variants that are correctly localized but functionally impaired.
General Research into this compound Interaction with Other ABC Transporters
Current research predominantly focuses on the interaction of this compound with ABCB11 and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR, also known as ABCC7) tandfonline.comnih.gov. While ABC transporters constitute a large family of membrane proteins involved in various physiological processes, including drug resistance, metabolism, and the transport of diverse substrates, specific detailed research on this compound's direct interaction with other ABC transporter subfamilies (such as ABCB1/P-glycoprotein, ABCG2/BCRP, or other ABCC family members besides CFTR) is not extensively documented in the provided literature. The consistent identification of this compound as a "CFTR potentiator" underscores its established interaction with ABCC7 nih.gov. Further research may elucidate broader interactions of this compound with the extensive ABC transporter superfamily.
Structural Biology and Computational Studies of Sbc040
Molecular Docking and Binding Site Prediction for SBC040
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govcancer.gov This method is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to a protein or nucleic acid target. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring these poses using a scoring function to estimate the binding affinity. mdpi.comyoutube.com
Binding site prediction is a critical first step in this process, especially when the exact binding location on the target macromolecule is unknown. nih.govsjtu.edu.cn Various computational tools and algorithms are employed to identify potential binding pockets on the protein surface. github.ioresearchgate.net These methods often analyze the protein's geometry and physicochemical properties, such as surface shape, electrostatic potential, and hydrophobicity, to locate regions that are likely to accommodate a ligand. nih.gov For a compound like this compound, these predictive tools would be essential in identifying potential biological targets and their specific binding sites, thereby guiding further experimental validation. nih.govnih.gov
The accuracy of both docking and binding site prediction can be influenced by several factors, including the quality of the protein structure, the flexibility of both the ligand and the receptor, and the sophistication of the scoring function used. cancer.gov
| Computational Tool | Primary Function | Key Parameters for this compound Study |
| AutoDock Vina | Molecular Docking | Grid box dimensions, exhaustiveness of the search, scoring function. mdpi.com |
| UCSF DOCK | Molecular Docking | Ligand flexibility options, energy scoring grids. cancer.gov |
| P2Rank | Binding Site Prediction | Protein structure input, pocket prediction algorithm. github.io |
| DeepPocket | Binding Site Prediction | Deep learning-based model for identifying binding sites. researchgate.net |
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of a ligand-receptor complex, such as this compound bound to its target. youtube.comutp.ac.pa These simulations offer insights into the stability of the binding pose predicted by molecular docking, the flexibility of the complex, and the specific interactions that contribute to binding affinity. nih.govresearchgate.net
An MD simulation of an this compound-target complex would typically involve placing the docked structure in a simulated physiological environment, including water molecules and ions, and then observing its evolution over a specific time period, often on the scale of nanoseconds to microseconds. researchgate.netrsc.org The resulting trajectory provides a detailed view of the conformational changes in both the ligand and the protein, as well as the formation and breaking of intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net
| Simulation Parameter | Description | Relevance to this compound-Target Interaction |
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Determines the accuracy of the calculated interactions between this compound and its target. |
| Simulation Time | The duration of the simulation. | Longer simulations can capture slower, more complex conformational changes. |
| Temperature and Pressure | Environmental conditions of the simulation. | Kept constant to mimic physiological conditions. |
| Water Model | The representation of water molecules in the simulation box. | Crucial for accurately modeling solvent effects on binding. |
Theoretical Analysis of this compound's Conformational Dynamics
The biological activity of a small molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different conformations. nih.govyoutube.com Theoretical analysis of this compound's conformational dynamics would involve exploring its potential energy surface to identify low-energy, stable conformations. nih.gov This can be achieved through various computational chemistry methods, including quantum mechanics calculations and molecular mechanics force fields.
Understanding the conformational preferences of this compound in its unbound state is crucial for predicting its ability to adopt a bioactive conformation upon binding to a receptor. nih.gov A molecule that is pre-organized in a conformation suitable for binding may have a lower entropic penalty upon binding, leading to higher affinity. Computational techniques can be used to calculate the energy barriers between different conformations, providing insights into the flexibility and dynamic nature of the molecule. youtube.com
Computational Approaches to Elucidating this compound's Receptor Binding Mechanisms
Elucidating the precise mechanism by which a ligand binds to its receptor is a complex task that can be significantly aided by computational approaches. nih.gov For this compound, this would involve integrating data from molecular docking, MD simulations, and other computational methods to build a comprehensive model of the binding process.
Advanced simulation techniques, such as steered molecular dynamics (SMD) or umbrella sampling, can be used to simulate the unbinding of this compound from its target, providing insights into the binding pathway and the key interactions that must be overcome for dissociation. utp.ac.pa Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide quantitative predictions of binding affinities, which can be compared with experimental data. nih.gov
These computational studies can reveal the roles of specific amino acid residues in the binding site, the importance of water molecules in mediating interactions, and the energetic contributions of different types of interactions (e.g., electrostatic, van der Waals, hydrophobic). nih.govnih.govnih.gov Ultimately, a detailed understanding of the receptor binding mechanism of this compound at the atomic level can guide the rational design of more potent and selective analogs.
| Computational Method | Objective in Studying this compound Binding | Expected Outcome |
| Steered Molecular Dynamics | To simulate the forced unbinding of this compound. | Identification of key interactions and potential energy barriers along the unbinding pathway. |
| Umbrella Sampling | To calculate the potential of mean force along a reaction coordinate. | A quantitative measure of the free energy changes as this compound binds to its receptor. |
| Free Energy Perturbation | To calculate the relative binding free energy of similar ligands. | Prediction of how modifications to this compound's structure would affect its binding affinity. |
Structure Activity Relationship Sar Investigations of Sbc040 Analogs
Systematic Exploration of Chemical Modifications and Their Impact on SBC040 Activity
This compound functions as a small binder of CFTR and a cAMP-independent potentiator, demonstrating efficacy at low concentrations of forskolin (B1673556) with an EC50 close to 1 µM. nih.govnih.gov Its activity is particularly notable in its synergistic interaction with ivacaftor (B1684365) (VX-770), a known CFTR potentiator, on various CFTR mutants of classes II and III. nih.govnih.gov This synergistic effect extends to the rescue of bile acid transport function of ABCB11 variants, including A257V, T463I, and G562D, where the addition of this compound or SBC219 to ivacaftor significantly enhanced activity for T463I BSEP. wikidata.orgguidetopharmacology.orgnih.gov
While detailed, systematic explorations of specific chemical modifications to the this compound scaffold and their direct impact on activity are not extensively detailed in the available public literature, the observed potentiation and synergistic effects underscore the critical role of its chemical structure. The classification of this compound as a "small binder" suggests that even subtle alterations to its molecular architecture could significantly influence its binding affinity and functional modulation of target proteins. General principles of chemical modifications impacting protein activity, such as the addition or removal of groups like methyl, phosphate, acetyl, and ubiquitin, are known to regulate protein function and longevity. uni.lu These principles are broadly applicable to understanding how modifications to a compound like this compound could alter its interaction with CFTR or other transporters.
Identification of Key Pharmacophores within the this compound Chemical Scaffold
Pharmacophores represent the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target, enabling a biological response. mims.com Molecular dynamics simulations have provided insights into the potential binding sites of SBC molecules, suggesting their interaction occurs in the vicinity of ATP-binding sites. nih.govnih.gov Crucially, these binding sites appear to be distinct from those proposed for ivacaftor (VX-770), indicating that this compound and related compounds represent a new family of potentiators with unique pharmacophoric elements. nih.govnih.gov The identification of such distinct binding sites is a key step in understanding the molecular basis of this compound's activity and provides a foundation for targeted structural modifications.
Rational Design Strategies for Optimized this compound Analogs
Rational drug design is a powerful approach in drug discovery that leverages known theoretical and experimental knowledge of a biological system to develop potential lead compounds. sigmaaldrich.cn This strategy aims to reduce the time, cost, and human effort associated with drug discovery. sigmaaldrich.cn For this compound, rational design strategies would involve utilizing the insights gained from its mechanism of action, particularly its unique binding site and synergistic effects. Given its role as a CFTR potentiator, optimization efforts would likely focus on enhancing its potency, selectivity, and metabolic stability. mims.com Strategies could include:
Structure-Based Design: Leveraging the molecular dynamics data on this compound's binding site to design analogs that form stronger or more specific interactions with the target protein. sigmaaldrich.cn
Ligand-Based Design: Developing new compounds based on the identified pharmacophore of this compound, exploring variations in functional groups and scaffold geometry to improve activity. xcessbio.comtandfonline.com
Combinatorial Chemistry: Synthesizing libraries of this compound derivatives with systematic variations to rapidly explore the chemical space around the active scaffold and identify compounds with improved properties. nova.edu
The goal of such rational design would be to develop next-generation CFTR modulators that offer enhanced therapeutic benefits.
In Vitro Evaluation of Novel this compound Derivatives
In vitro evaluation is a critical step in assessing the biological activity of novel compounds. This compound, along with other potentiators like SBC219 and GLPG1837, has undergone in vitro assessment for its effects on CFTR and ABCB11 variants. nih.govwikidata.orgguidetopharmacology.orgnih.gov These studies have demonstrated the ability of this compound to correct functional defects in ABCB11 missense variants, including G562D, A257V, and T463I, by increasing bile acid transport. guidetopharmacology.org
A notable finding from in vitro evaluations is the synergistic effect observed when this compound or SBC219 are combined with ivacaftor. wikidata.orgguidetopharmacology.orgnih.gov This synergy suggests that these compounds act through complementary mechanisms to enhance the function of the target proteins. Such in vitro findings are crucial for establishing proof of concept for repurposing CFTR potentiators, alone or in combination, as potential therapeutic options for conditions like ABCB11 deficiency. guidetopharmacology.org
Advanced Research Methodologies Applied to Sbc040 Studies
High-Throughput Screening Technologies for SBC040 Analog Discovery
High-throughput screening (HTS) technologies have been instrumental in the identification and characterization of this compound and other CFTR modulators. These platforms enable the rapid assessment of large chemical libraries, significantly accelerating the drug discovery process. In studies involving CFTR modulators, HTS has been utilized to screen extensive collections of compounds. For instance, research efforts have involved testing libraries containing approximately 50,000 to 120,000 diverse drug-like synthetic compounds to identify potential therapeutic candidates nih.gov. The efficiency of HTS is further augmented by integrating advanced electrophysiological techniques such as automated patch clamp (APC), which provides high-throughput capabilities for precise functional characterization of ion channels nih.gov.
| Study | Compound Library Size | Target |
| CFTR Modulator Screening (Example 1) | ~50,000 compounds | CFTR Modulators |
| CFTR Modulator Screening (Example 2) | 120,000 compounds | CFTR Modulators |
Automated Patch Clamp Techniques in Ion Channel Research with this compound
Automated patch clamp (APC) techniques have played a pivotal role in precisely characterizing the electrophysiological effects of this compound on ion channels, particularly CFTR. The Patchliner system, a fully automated patch clamp platform, has been utilized to assess the efficacy of novel cAMP-independent potentiators, including this compound and SBC219 nih.gov.
Studies employing APC have focused on obtaining whole-cell patch-clamp configurations in cell lines such as F508del-CFTR HeLa cells. In these experiments, this compound was tested at concentrations such as 30 µM in combination with forskolin (B1673556) (1 µM) to evaluate its potentiating effects on CFTR activity nih.gov. The resulting mean current values were normalized to cell capacitance and expressed in picoamperes per picofarad (pA/pF), providing a standardized measure of channel function nih.gov. APC offers a high-throughput alternative to traditional manual patch clamp, enabling rapid and accurate electrophysiological characterization of CFTR function, which is critical for accelerating the discovery and evaluation of potential therapeutic compounds nih.gov. Furthermore, considerations regarding internal recording solutions, such as the use of fluoride-free solutions, are important to avoid potential artifacts on voltage-dependence or intracellular second messenger systems.
| Compound | Concentration (µM) | Co-treatment | Cell Line | Measured Parameter |
| This compound | 30 | Forskolin (1) | F508del-CFTR HeLa | CFTR current (pA/pF) |
Advanced Cell-Based Assays for Functional Characterization (e.g., HepG2, MDCK Cell Systems)
Advanced cell-based assays are fundamental for understanding the functional impact of this compound on cellular processes and transporter activity. Human hepatocellular carcinoma (HepG2) cells and Madin–Darby canine kidney (MDCK) cell systems have been extensively utilized in this regard.
HepG2 cells, known for their ability to form pseudo-bile canaliculi in culture, are employed to study the expression and localization of transporter variants, such as those of ABCB11 tandfonline.com. This allows researchers to observe how genetic variations affect the cellular distribution of these critical proteins.
MDCK cell clones, specifically those stably co-expressing Abcb11 and the sodium taurocholate cotransporting polypeptide (Ntcp/Slc10A1), are used for taurocholate transport assays tandfonline.com. These assays measure the transcellular transport of [³H]taurocholate (TC), providing insights into the functional activity of the ABCB11 transporter.
Research findings indicate that this compound, along with other potentiators like Ivacaftor (B1684365) and GLPG1837, can significantly increase the bile acid transport of certain ABCB11 missense variants, including A257V and T463I, and to a lesser extent, G562D tandfonline.com. A notable synergistic effect on bile acid transport was observed when Ivacaftor was combined with this compound tandfonline.com. Cells were typically treated with this compound at final concentrations of 0.5 or 10 µM for two hours, after which cytotoxicity or transport assays were performed tandfonline.com.
| ABCB11 Variant | Effect of this compound on Bile Acid Transport | Synergistic Effect with Ivacaftor | Cell System |
| A257V | Increased | Observed | MDCK |
| T463I | Increased | Observed | MDCK |
| G562D | Increased (to a lesser extent) | Observed | MDCK |
Fluorescence-Based Assays for Monitoring this compound-Target Interactions
Fluorescence-based assays represent a powerful tool for monitoring molecular interactions and functional changes induced by compounds like this compound. In the context of CFTR research, halide-sensitive yellow fluorescent protein (HS-YFP) assays are commonly employed to measure anion transport, which is indicative of CFTR channel activity.
These assays typically involve transfecting cells, such as COS-7 cells, with wild-type or mutant CFTR constructs. Following transfection, cells are stimulated with agents like forskolin, with or without the test compound, to assess changes in halide influx. The fluorescence signal from the YFP is sensitive to halide concentrations, allowing for real-time monitoring of ion movement through the CFTR channel. While specific detailed findings on this compound directly utilizing these assays were not extensively detailed in the provided information, given this compound's established role as a CFTR potentiator, fluorescence-based assays are a highly relevant and widely adopted methodology for characterizing its functional interactions with CFTR and other ion channels. Such assays are also well-suited for high-throughput screening workflows, complementing other discovery efforts.
Potential Research Applications and Future Directions for Sbc040
SBC040 as a Biochemical Probe for Channelopathies
This compound functions as an efficient cAMP-independent potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a crucial chloride and bicarbonate channel whose dysfunction leads to cystic fibrosis (CF), a severe channelopathy. Research indicates that this compound, along with SBC219, can potentiate CFTR activity at low concentrations of forskolin (B1673556), demonstrating an EC50 close to 1 µM researchgate.netnih.gov. This potentiation is observed synergistically with Ivacaftor (B1684365) (VX-770) on various CFTR mutants, including those of classes II and III, such as F508del, G551D, G970R, and G1349D researchgate.netresearchgate.netnanion.de.
Molecular dynamics simulations suggest that this compound binds to sites distinct from those currently proposed for VX-770, specifically in the vicinity of ATP-binding sites researchgate.netnih.govresearchgate.net. This distinct binding mode positions this compound as a member of a new family of CFTR potentiators. The use of automated patch clamp systems, such as the Patchliner, has been instrumental in characterizing the efficacy of this compound and SBC219, underscoring their utility as biochemical probes nanion.de. By targeting different binding sites and exhibiting synergistic effects, this compound serves as a valuable tool for dissecting the complex gating mechanisms of CFTR and for identifying new allosteric sites for modulator development in channelopathies.
The following table summarizes key potentiation data for this compound on CFTR:
| Compound | Potentiation Mechanism | EC50 (on CFTR with low forskolin) | Synergistic Effect with | Affected CFTR Mutants | Proposed Binding Site |
| This compound | cAMP-independent | ~1 µM researchgate.netnih.gov | VX-770 researchgate.netnih.govresearchgate.net | Class II & III (e.g., F508del, G551D, G970R, G1349D) researchgate.netnanion.de | Vicinity of ATP-binding sites, distinct from VX-770 researchgate.netnih.govresearchgate.net |
Mechanistic Insights for Modulator Development for ABC Transporters
Beyond its role in CFTR, this compound offers significant mechanistic insights for the development of modulators for other ABC transporters. Initially designed as correctors, this compound and SBC219 were found to possess potentiating activity on CFTR variants researchgate.netmdpi.com. Further studies have demonstrated that these compounds, including Ivacaftor and GLPG1837, are capable of rescuing the functional defect of certain ABCB11 (BSEP) missense variants, such as A257V, T463I, and G562D mdpi.comtandfonline.comresearchgate.netdntb.gov.ua. ABCB11 is an ABC transporter critical for bile acid transport, and its dysfunction is associated with progressive familial intrahepatic cholestasis (PFIC) mdpi.com.
A notable finding is the observed synergistic effect when Ivacaftor was combined with this compound or SBC219 in restoring bile acid transport activity in ABCB11 variants mdpi.comtandfonline.comdntb.gov.ua. This suggests that SBC molecules may modulate ABCB11 using mechanisms that complement those of Ivacaftor. Molecular dynamic simulations propose potential binding sites for SBC compounds at the interface between the Nucleotide Binding Domains (NBDs) of CFTR researchgate.netmdpi.com. While the exact binding sites within ABCB11 for this compound require further investigation, its ability to potentiate both CFTR (ABCC7) and ABCB11 highlights a broader potential for modulating ABC transporters. This cross-reactivity and synergistic action provide crucial insights into how different modulators can interact with various ABC transporter family members to restore function, guiding the rational design of next-generation therapies.
Exploration of this compound's Role in Modulating Other Ion Channels or Transporters
While the primary research focus on this compound has been its potentiation of CFTR and its effects on ABCB11, the broader implications of its mechanism of action suggest potential for modulating other ion channels or transporters. The ABC transporter superfamily comprises 48 members in humans, involved in diverse physiological processes and implicated in numerous diseases beyond cystic fibrosis and cholestasis, including multidrug resistance in cancer researchgate.netrectifypharma.comsolvobiotech.com.
Given this compound's ability to act as a potentiator for two distinct ABC transporters (CFTR and ABCB11), it conceptually opens avenues for exploring its effects on other members of this large family. Understanding the structural determinants of this compound's binding and its mechanism of action on CFTR and ABCB11 could inform investigations into other ABC transporters that share structural or mechanistic similarities. However, specific direct evidence detailing this compound's activity on a wide range of other distinct ion channels or transporters beyond CFTR and ABCB11 is not extensively documented in the current literature. Future research could systematically screen this compound and its derivatives against a broader panel of ion channels and ABC transporters to uncover additional therapeutic targets or to further elucidate common modulation principles within these protein families.
Conceptual Framework for Repurposing Small Molecule Potentiators
The demonstrated efficacy of CFTR potentiators, including this compound, in rescuing the functional defects of ABCB11 variants provides a compelling "proof of concept" for repurposing small molecule potentiators mdpi.comdntb.gov.ua. This strategy involves evaluating existing drugs or compounds known to modulate one channel or transporter for their potential therapeutic benefits in other conditions caused by the dysfunction of related proteins.
The success of combinatorial therapies, where this compound synergizes with Ivacaftor to enhance functional restoration, further strengthens this framework nih.govresearchgate.netmdpi.com. This indicates that targeting multiple, distinct binding sites on a protein or related proteins can lead to more robust or complete functional rescue. This conceptual approach is particularly relevant for rare diseases with high unmet medical needs, such as ABCB11 deficiency, where repurposing known compounds can accelerate drug development mdpi.comdntb.gov.ua. By leveraging the extensive knowledge gained from CFTR modulator discovery, researchers can systematically investigate this compound and similar compounds for their ability to correct defects in other ion channels or transporters, thereby expanding the pharmacopoeia available for various genetic disorders.
Advancements in Chemical Synthesis of this compound and its Derivatives
This compound has the chemical name 4-(6-amino-2-chloropurin-9-yl)benzamide and a molecular formula of C12H9ClN6O nih.govglixxlabs.com. While detailed specific advancements in the chemical synthesis of this compound or its derivatives are not extensively detailed in the provided search results, the broader field of chemical synthesis is continuously evolving with significant advancements that are relevant to the efficient and sustainable production of complex small molecules like this compound.
General advancements in chemical synthesis include the development of green chemistry principles, which emphasize renewable feedstocks, catalytic processes, and the minimization of hazardous substances and waste purkh.com. Innovations in catalysis, including homogeneous and heterogeneous catalysts, have improved reaction efficiency, selectivity, and recyclability purkh.comspringernature.com. Furthermore, advancements in flow chemistry offer more controlled and scalable synthesis methods, potentially reducing reaction times and improving yields nih.gov. The integration of artificial intelligence (AI) and machine learning in organic synthesis and rational drug design is also revolutionizing the field, enabling more efficient exploration of synthetic routes and prediction of molecular properties nih.govsamipubco.comtdx.cat. These overarching advancements in synthetic methodologies and technologies would undoubtedly contribute to optimizing the synthesis of this compound and facilitating the creation of novel derivatives with improved pharmacological profiles or physicochemical properties for future research and therapeutic applications.
Q & A
How should researchers formulate a focused and measurable research question for studying SBC040?
A strong research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For this compound, start by identifying gaps in existing literature (e.g., mechanisms of action, synthesis pathways). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question. Example: “How does this compound’s molecular stability under varying pH conditions compare to structurally similar compounds?” Ensure specificity by limiting variables (e.g., temperature, solvent systems) and validating feasibility through pilot studies .
Q. What methodological steps are critical for designing a reproducible experimental protocol for this compound?
- Define controls : Include positive/negative controls (e.g., known stable compounds vs. degradation-prone analogs).
- Documentation : Record equipment details (manufacturer, model) and testing conditions (e.g., humidity, pressure) to ensure reproducibility .
- Pilot testing : Conduct small-scale trials to refine variables like reaction time or catalyst concentration.
- Data standardization : Use tables with mean values ± standard deviation for quantitative results (e.g., yield percentages, spectral data) .
Q. How can researchers ensure ethical compliance during data collection for this compound studies?
- Informed consent : Disclose risks if human/animal subjects are involved.
- Data anonymization : Remove identifiers from datasets shared publicly.
- Peer review : Submit protocols to institutional review boards (IRBs) for approval before experimentation .
Advanced Research Questions
Q. How should contradictory data in this compound studies (e.g., conflicting stability results) be analyzed and resolved?
- Identify principal contradictions : Determine if discrepancies arise from methodological variance (e.g., equipment calibration) or intrinsic compound properties .
- Sensitivity analysis : Test hypotheses under extreme conditions (e.g., high-temperature degradation) to isolate contributing factors.
- Triangulation : Cross-validate findings using multiple techniques (e.g., HPLC, NMR, computational modeling) .
Q. What strategies are effective for subgroup analysis when studying this compound’s interactions with diverse biological systems?
- Stratification : Categorize data by biological targets (e.g., enzymes, cell membranes) or environmental conditions (e.g., aerobic vs. anaerobic).
- Multivariate regression : Quantify the influence of variables like concentration or exposure time on outcomes.
- Outcome prioritization : Rank results by clinical or industrial relevance (e.g., toxicity thresholds) using systematic reviews .
Q. How can researchers optimize the trade-off between data granularity and practical feasibility in this compound trials?
- Iterative sampling : Use adaptive designs to adjust sample size based on interim results.
- Resource mapping : Allate instrumentation time (e.g., shared spectrometers) to avoid bottlenecks.
- Model simplification : Employ QSAR (Quantitative Structure-Activity Relationship) models to reduce experimental variables while retaining predictive accuracy .
Methodological Guidance
Q. What frameworks are recommended for synthesizing this compound research findings into a cohesive narrative?
- IMRAD structure : Organize papers into Introduction, Methods, Results, and Discussion, emphasizing novel insights (e.g., unexpected catalytic behavior).
- Data visualization : Use heatmaps to compare reaction efficiencies or line graphs to depict degradation kinetics. Avoid redundant tables; prioritize supplementary files for raw data .
Q. How should researchers address peer review critiques about this compound study limitations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
